8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate
Description
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is a synthetic organic compound belonging to the class of chromen derivatives. This compound is characterized by the presence of a chromen core structure, which is a benzopyran ring system fused with a phenyl group and a methanesulfonate ester group. The chromen core is known for its diverse biological activities and is widely studied in medicinal chemistry.
Properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5S/c1-11-15(22-23(2,19)20)9-8-13-14(10-16(18)21-17(11)13)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXLZGLIFVTXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the cyclization of appropriate precursors such as 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate.
Methanesulfonation: The chromen core is then subjected to methanesulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in reactors with precise temperature and pressure controls.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can penetrate cell membranes due to its lipophilic nature and interact with intracellular proteins and enzymes. It may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy (phenyl)acetic acid
Uniqueness
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl methanesulfonate is unique due to its specific substitution pattern on the chromen core, which imparts distinct chemical and biological properties. The presence of the methanesulfonate group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
